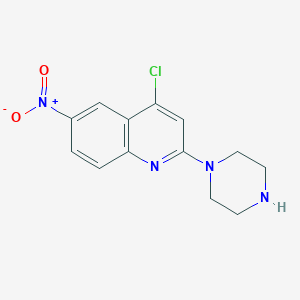

4-Chloro-6-nitro-2-(piperazin-1-YL)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-6-nitro-2-piperazin-1-yl-quinoline is a heterocyclic compound with the molecular formula C13H13ClN4O2 and a molecular weight of 292.72 g/mol. This compound is known for its unique structure, which includes a quinoline core substituted with chloro, nitro, and piperazine groups.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-6-nitro-2-piperazin-1-yl-chinolin beinhaltet typischerweise die Reaktion von 4-Chlor-6-nitrochinolin mit Piperazin unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan (DCM) und einer Base wie Triethylamin (TEA) durchgeführt, um die nucleophile Substitutionsreaktion zu erleichtern . Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, um eine vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt sicherzustellen .

Industrielle Produktionsverfahren

In einer industriellen Umgebung kann die Produktion von 4-Chlor-6-nitro-2-piperazin-1-yl-chinolin große Batch- oder kontinuierliche Durchflussverfahren umfassen. Der Einsatz automatisierter Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen können die Effizienz und Ausbeute der Synthese verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Chlor-6-nitro-2-piperazin-1-yl-chinolin durchläuft verschiedene chemische Reaktionen, darunter:

Nucleophile Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Oxidation: Die Verbindung kann Oxidationsreaktionen durchlaufen, insbesondere am Piperazinring, was zur Bildung von N-Oxiden führt.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) werden üblicherweise verwendet.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Platinoxid (PtO2) in Gegenwart von Wasserstoffgas werden für die Reduktion der Nitrogruppe verwendet.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) werden für Oxidationsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Substituierte Chinolinderivate mit verschiedenen funktionellen Gruppen, die die Chlorgruppe ersetzen.

Reduktion: Amino-substituierte Chinolinderivate.

Oxidation: N-Oxid-Derivate des Piperazinrings.

Wissenschaftliche Forschungsanwendungen

4-Chlor-6-nitro-2-piperazin-1-yl-chinolin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen antimikrobiellen und antifungalen Eigenschaften untersucht.

Medizin: Es wird laufend erforscht, ob die Verbindung als Antikrebsmittel eingesetzt werden kann, da sie bestimmte Enzyme hemmen kann, die an der Proliferation von Krebszellen beteiligt sind.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von 4-Chlor-6-nitro-2-piperazin-1-yl-chinolin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen und Signalwegen:

Antimikrobielle Aktivität: Die Verbindung hemmt die bakterielle DNA-Gyrase und Topoisomerase IV, Enzyme, die für die DNA-Replikation und -Transkription in Bakterien entscheidend sind.

Antikrebsaktivität: Sie hemmt bestimmte Kinasen und Enzyme, die an der Proliferation von Krebszellen beteiligt sind, was zu einem Zellzyklusarrest und Apoptose führt.

Vergleich Mit ähnlichen Verbindungen

4-Chlor-6-nitro-2-piperazin-1-yl-chinolin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

4-Chlor-6-nitrochinolin: Fehlt der Piperazinring, was zu unterschiedlichen biologischen Aktivitäten führen kann.

6-Nitro-2-piperazin-1-ylchinolin: Fehlt der Chlorsubstituent, was seine Reaktivität und Wechselwirkungen mit molekularen Zielen beeinflussen kann.

4-Chlor-2-piperazin-1-ylchinolin: Fehlt die Nitrogruppe, was seine chemische Reaktivität und biologischen Eigenschaften beeinflussen kann.

Das Vorhandensein der Chlor-, Nitro- und Piperazingruppen in 4-Chlor-6-nitro-2-piperazin-1-yl-chinolin macht es einzigartig und möglicherweise vielseitiger in seinen Anwendungen im Vergleich zu seinen Analoga.

Eigenschaften

CAS-Nummer |

437708-76-4 |

|---|---|

Molekularformel |

C13H13ClN4O2 |

Molekulargewicht |

292.72 g/mol |

IUPAC-Name |

4-chloro-6-nitro-2-piperazin-1-ylquinoline |

InChI |

InChI=1S/C13H13ClN4O2/c14-11-8-13(17-5-3-15-4-6-17)16-12-2-1-9(18(19)20)7-10(11)12/h1-2,7-8,15H,3-6H2 |

InChI-Schlüssel |

HADJVDJPSUSVPZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.